Cas no 945391-64-0 (Methyl 4-iodo-5-methylthiophene-2-carboxylate)

Methyl 4-iodo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features include a reactive iodine substituent at the 4-position and an ester group at the 2-position, enabling further functionalization via cross-coupling reactions or nucleophilic substitution. The methyl group at the 5-position enhances steric and electronic properties, making it valuable for tailored molecular design. This compound is particularly useful in the synthesis of thiophene-based derivatives, which are relevant in materials science and medicinal chemistry. Its stability and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
Methyl 4-iodo-5-methylthiophene-2-carboxylate structure
945391-64-0 structure
Product Name:Methyl 4-iodo-5-methylthiophene-2-carboxylate
CAS No:945391-64-0
MF:C7H7IO2S
MW:282.098753213882
CID:2126789
Update Time:2025-10-09

Methyl 4-iodo-5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-iodo-5-methylthiophene-2-carboxylate
    • KZNQIXNXLRMRIH-UHFFFAOYSA-N
    • 2-Thiophenecarboxylic acid, 4-iodo-5-methyl-, methyl ester
    • 4-Iodo-5-methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 4-iodo-5-methylthiophene-2-carboxylate
    • Inchi: 1S/C7H7IO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3
    • InChI Key: KZNQIXNXLRMRIH-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OC)SC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Topological Polar Surface Area: 54.5

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Additional information on Methyl 4-iodo-5-methylthiophene-2-carboxylate

Methyl 4-Iodo-5-Methylthiophene-2-Carboxylate: A Comprehensive Overview

Methyl 4-iodo-5-methylthiophene-2-carboxylate, identified by the CAS number 945391-64-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with an iodo substituent and a methyl ester group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as the core framework of this molecule, while the iodo group at position 4 and the methyl ester at position 2 introduce distinct electronic and functional properties.

The synthesis of methyl 4-iodo-5-methylthiophene-2-carboxylate typically involves multi-step organic reactions, often starting from simple thiophene derivatives. The introduction of the iodo group is achieved through electrophilic substitution reactions, leveraging the high reactivity of iodine in such contexts. The methyl ester group is introduced via esterification reactions, which are well-established in organic chemistry. These steps are carefully optimized to ensure high yields and purity of the final product.

Recent studies have highlighted the potential applications of methyl 4-iodo-5-methylthiophene-2-carboxylate in various areas. In materials science, this compound has been explored as a precursor for the synthesis of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it an attractive candidate for applications in flexible electronics and optoelectronic devices.

In the field of drug discovery, methyl 4-iodo-5-methylthiophene-2-carboxylate has been investigated as a potential lead compound for developing new therapeutic agents. The iodo group at position 4 introduces significant electronic effects, which can influence the compound's bioavailability and interaction with biological targets. Researchers have reported promising results in preliminary studies examining its activity against various disease models.

The chemical stability of methyl 4-iodo-5-methylthiophene-2-carboxylate is another aspect that has been extensively studied. Under normal storage conditions, the compound exhibits good stability; however, exposure to light or elevated temperatures can lead to degradation. This highlights the importance of proper storage conditions to maintain its integrity and functionality.

In terms of environmental impact, recent research has focused on understanding the biodegradation pathways of methyl 4-iodo-5-methylthiophene-2-carboxylate. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation, with key intermediates being identified through metabolomic analysis. These findings are crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.

The synthesis and characterization of methyl 4-iodo-5-methylthiophene-2-carboxylate have been documented in numerous scientific journals, reflecting its importance in contemporary chemical research. Its versatility as a building block for more complex molecules continues to drive innovation across multiple disciplines.

In conclusion, methyl 4-iodo-5-methylthiophene-2-carboxylate, with its unique structure and functional groups, represents a valuable compound in modern chemistry. Its applications span from materials science to drug discovery, with ongoing research uncovering new possibilities for its use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing technological and medical frontiers.

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